2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Introduction of Chlorobenzyl Group: The 2-chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride.
Formation of Thioether Linkage: The thioether linkage is formed by reacting the chlorobenzyl-substituted benzimidazole with thiourea.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether-linked benzimidazole with hydrazine hydrate.
Schiff Base Formation: Finally, the compound is completed by forming a Schiff base with 2-fluorobenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to increase reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine (Schiff base) linkage, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The benzimidazole core can bind to DNA, inhibiting its replication and transcription, which is crucial for its antimicrobial and anticancer activities . The Schiff base linkage allows for the formation of coordination complexes with metal ions, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide .
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide .
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide .
Uniqueness
The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development.
Properties
Molecular Formula |
C23H18ClFN4OS |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClFN4OS/c24-18-9-3-1-8-17(18)14-29-21-12-6-5-11-20(21)27-23(29)31-15-22(30)28-26-13-16-7-2-4-10-19(16)25/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI Key |
QAVITPIEJQZXMI-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4F)Cl |
Origin of Product |
United States |
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